

Application Notes and Protocols: In Vitro Protein Labeling with ATTO 590

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Compound of Interest

Compound Name: ATTO 590 biotin

Cat. No.: B12386210

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Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2]} These characteristics make it an ideal candidate for a wide range of applications in life sciences, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^{[1][2][3]} The dye is moderately hydrophilic and is available with different reactive groups to enable covalent attachment to biomolecules.^{[1][2]} This guide provides a detailed protocol for the in vitro labeling of proteins with ATTO 590, focusing on the most common amine-reactive N-hydroxysuccinimidyl (NHS) ester chemistry.

Principle of the Reaction

The most common method for labeling proteins with ATTO 590 is through the use of an NHS ester derivative. ATTO 590 NHS ester readily reacts with primary amino groups (-NH₂) present at the N-terminus and on the side chains of lysine residues of the target protein, forming a stable covalent amide bond.^{[4][5]} The reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the amino groups are deprotonated and thus more nucleophilic.^[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for ATTO 590 and its use in protein labeling.

Parameter	Value	Reference
Spectroscopic Properties		
Excitation Maximum (λ_{abs})	593 - 594 nm	[1][2][3]
Emission Maximum (λ_{fl})	622 - 624 nm	[1][2][3]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][2][5]
Fluorescence Quantum Yield (η_{fl})	80%	[1][2][5]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[1][2]
Correction Factor at 280 nm (CF280)	0.43 - 0.44	[2][4]
Reaction Conditions		
Recommended Protein Concentration	$\geq 2 \text{ mg/mL}$ (optimal at 10 mg/mL)	[4][7]
Recommended pH	8.2 - 8.5 (optimal at 8.3)	[4][7]
Recommended Dye-to-Protein Molar Ratio	2:1 to 10:1 (start with 2-fold molar excess)	[7]
Incubation Time	30 - 60 minutes	[7]
Incubation Temperature	Room Temperature	[4][7]

Experimental Protocols

Materials and Reagents

- Protein of interest (in an amine-free buffer such as PBS, MES, or HEPES)
- ATTO 590 NHS ester

- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification/Gel Filtration Column (e.g., Sephadex G-25)
- Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
- Spectrophotometer
- Microcentrifuge tubes
- Shaker/rotator

Step-by-Step Protein Labeling Protocol

This protocol is optimized for labeling approximately 1 mg of protein at a concentration of 10 mg/mL.^[4] Adjustments may be necessary for different protein concentrations or desired degrees of labeling.

Step 1: Preparation of Protein Solution

- Dissolve the protein of interest in an amine-free buffer (e.g., PBS, MES, HEPES). Buffers containing primary amines like Tris or glycine are not suitable as they will compete with the protein for reaction with the NHS ester.^[4]
- If the protein is in an incompatible buffer, perform buffer exchange into the labeling buffer.
- Adjust the protein concentration to at least 2 mg/mL, with an optimal concentration of 10 mg/mL.^{[4][7]} Lower protein concentrations can decrease labeling efficiency.^{[4][7]}
- Add an appropriate volume of 1 M sodium bicarbonate solution to the protein solution to achieve a final concentration of 100 mM and a pH of 8.3.^[4]

Step 2: Preparation of ATTO 590 NHS Ester Stock Solution

- Shortly before use, prepare a stock solution of ATTO 590 NHS ester in anhydrous, amine-free DMF or DMSO.^{[5][7]} For example, dissolve 1 mg of the dye in 100 μ L of solvent to get a

10 mg/mL solution.[\[4\]](#)

- Vortex the solution until the dye is completely dissolved.[\[4\]](#) This solution is sensitive to moisture and should be used immediately.[\[5\]](#)

Step 3: Labeling Reaction

- Add the appropriate amount of the ATTO 590 NHS ester stock solution to the protein solution. A 2-fold molar excess of the dye is a good starting point.[\[7\]](#) The optimal dye-to-protein ratio may need to be determined empirically for each protein.
- Mix the reaction gently by vortexing and then briefly centrifuge to collect the reaction mixture at the bottom of the tube.[\[4\]](#)
- Incubate the reaction for 30 to 60 minutes at room temperature with constant gentle stirring or shaking.[\[7\]](#) Protect the reaction mixture from light to prevent photobleaching of the dye.[\[4\]](#)

Step 4: Purification of the Labeled Protein

- After the incubation, the unreacted, hydrolyzed dye must be separated from the labeled protein. This is typically achieved by gel filtration chromatography using a column such as Sephadex G-25.[\[4\]](#)[\[7\]](#)
- Equilibrate the gel filtration column with an appropriate buffer (e.g., PBS).
- Apply the reaction mixture to the top of the column.
- Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unbound dye molecules.[\[6\]](#)
- Collect the fractions containing the labeled protein.

Step 5: Storage of the Labeled Protein

- Store the purified, labeled protein under the same conditions as the unlabeled protein.
- For long-term storage, it is recommended to divide the conjugate into small aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[\[4\]](#) Protect the labeled protein

from light.[4]

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule.[4][8] It can be determined using absorption spectroscopy.

- Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorption maximum of ATTO 590, which is approximately 594 nm (A_{max}).[4]
- Calculate the concentration of the labeled protein and the DOL using the following formulas:

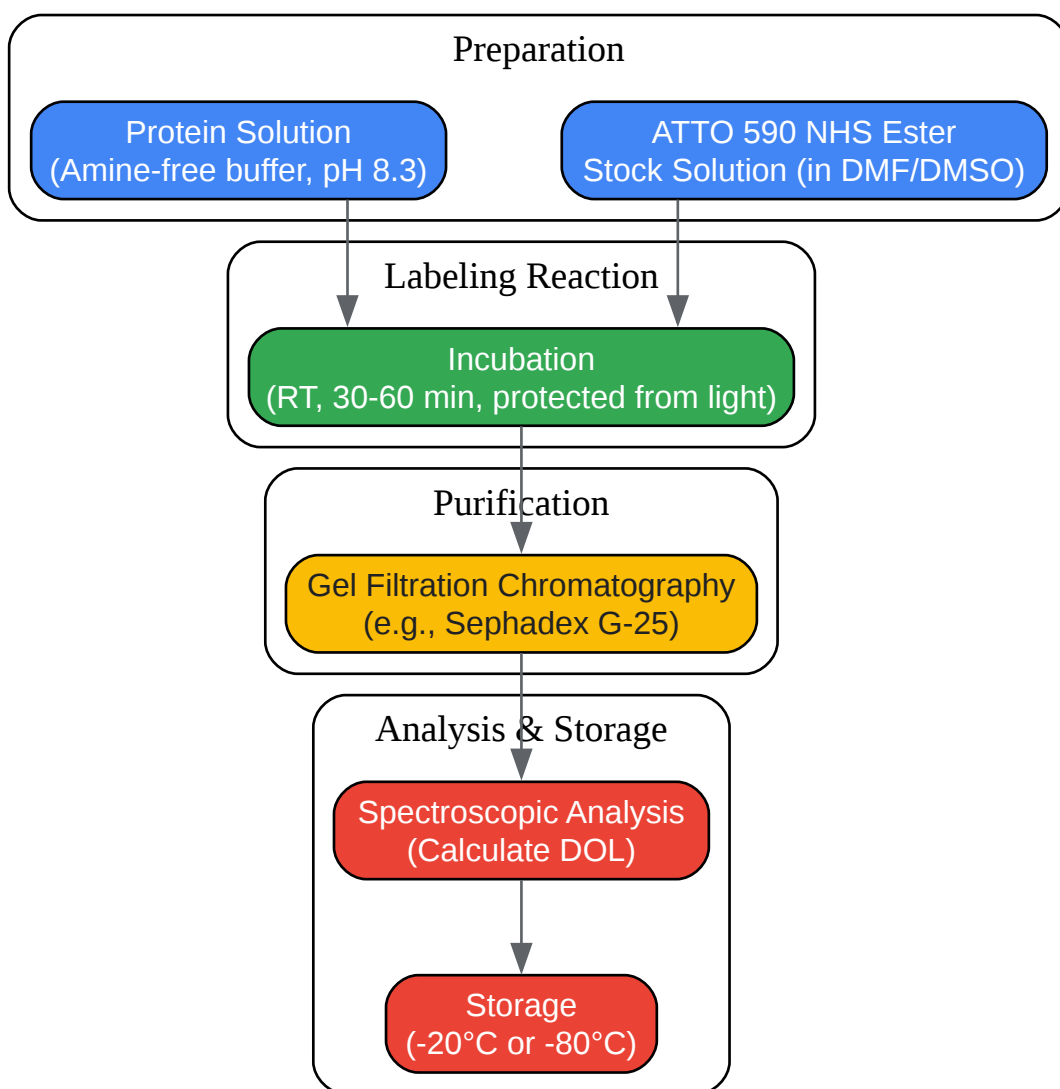
$$\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times \text{CF}_{280})] / \epsilon_{\text{protein}}$$

$$\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$$

Where:

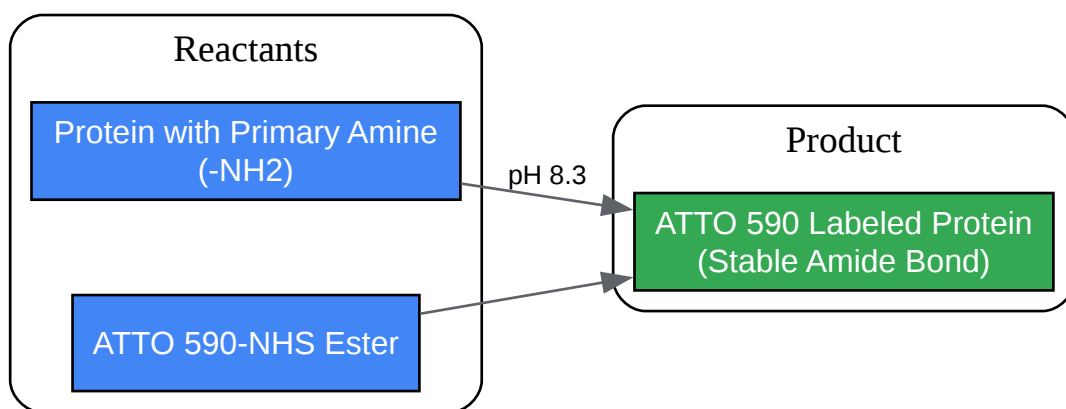
- A₂₈₀ is the absorbance of the conjugate at 280 nm.
- A_{max} is the absorbance of the conjugate at the absorption maximum of ATTO 590 (~594 nm).
- CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for ATTO 590, this is ~0.43-0.44).[2][4]
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- ϵ_{dye} is the molar extinction coefficient of ATTO 590 at its A_{max} (120,000 M⁻¹ cm⁻¹).[1][2][5]

Visualizations



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Caption: Experimental workflow for in vitro protein labeling with ATTO 590 NHS ester.



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Caption: Reaction scheme for labeling protein primary amines with ATTO 590 NHS ester.

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